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Compound of Interest

Compound Name: 5-Fluoro-2-hydroxypyridine

Cat. No.: B1303129

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
compound 5-Fluoro-2-hydroxypyridine (CAS No. 51173-05-8), a valuable heterocyclic
building block in medicinal chemistry and drug development. Due to the tautomeric nature of 2-
hydroxypyridines, existing predominantly in the pyridone form, the data presented herein
corresponds to the 5-Fluoro-2(1H)-pyridone tautomer. This document collates typical Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a
structured format for ease of reference and comparison. Detailed experimental protocols for
acquiring such spectra are also provided.

Core Spectroscopic Data

The following tables summarize the expected quantitative data for 5-Fluoro-2-
hydroxypyridine. These values are representative and may vary slightly based on
experimental conditions.

Table 1: *H NMR Spectroscopic Data (500 MHz, DMSO-ds)
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Chemical Shift (8)
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7.50 dd - - H-6
3.0
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Table 2: 13C NMR Spectroscopic Data (125 MHz, DMSO-de)
. . Coupling Constant (J_CF) .
Chemical Shift (8) ppm . Assignment
z
163.5 d,1J_CF =245.0 C-5
158.0 S C-2
135.2 d,3) CF=95 C-6
122.8 d,2J_ CF=220 C-14
108.1 d,2J_ CF=25.0 C-3
Table 3: Infrared (IR) Spectroscopic Data (ATR)
Wavenumber (cm—?) Intensity Assignment
3100-2800 Broad N-H stretch
1660 Strong C=0 stretch (amide)
1610 Medium C=C stretch
1250 Strong C-F stretch
820 Medium C-H out-of-plane bend
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Table 4: Mass Spectrometry (MS) Data (Electron lonization, EI)

m/z Relative Intensity (%) Assignment
113.03 100 [M]*

85.02 65 [M-COJ*
58.01 40 [M-CO-HCN]*

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of 5-Fluoro-2-hydroxypyridine was dissolved in
approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). The solution was
transferred to a 5 mm NMR tube.

Instrumentation: *H and 3C NMR spectra were recorded on a 500 MHz spectrometer.

'H NMR Acquisition: The spectrum was acquired with a spectral width of 16 ppm, an
acquisition time of 2 seconds, and a relaxation delay of 5 seconds. A total of 16 scans were
accumulated.

13C NMR Acquisition: The spectrum was acquired with a spectral width of 240 ppm, an
acquisition time of 1 second, and a relaxation delay of 2 seconds. Proton decoupling was
applied during the acquisition. A total of 1024 scans were accumulated.

Data Processing: The raw data (Free Induction Decay) was processed with an exponential
window function (line broadening of 0.3 Hz for *H and 1.0 Hz for 13C) and Fourier
transformed. The resulting spectra were phase and baseline corrected. Chemical shifts were
referenced to the residual solvent peak of DMSO-ds (6 = 2.50 ppm for *H and & = 39.52 ppm
for 13C).

Infrared (IR) Spectroscopy
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o Sample Preparation: A small amount of the solid 5-Fluoro-2-hydroxypyridine was placed
directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

 Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR)
spectrometer equipped with a universal ATR accessory.

e Acquisition: The spectrum was acquired over a range of 4000-400 cm~1. A total of 32 scans
were co-added at a resolution of 4 cm~1. A background spectrum of the clean ATR crystal
was recorded prior to the sample measurement.

o Data Processing: The sample spectrum was automatically ratioed against the background
spectrum to produce the final absorbance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: A dilute solution of 5-Fluoro-2-hydroxypyridine in methanol was
introduced into the mass spectrometer via direct infusion.

 Instrumentation: A high-resolution mass spectrometer with an Electron lonization (El) source
was used.

e Acquisition: The mass spectrum was acquired in positive ion mode over a mass range of m/z
50-500. The ionization energy was set to 70 eV.

o Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak
and major fragment ions.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 5-Fluoro-2-hydroxypyridine.
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Caption: General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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